2-Amino-4-(dimethylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(dimethylamino)benzonitrile is an organic compound extensively used in photophysical studies due to its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety on photo-excitation . The molecular formula of this compound is C9H10N2 .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-(dimethylamino)benzonitrile consists of a benzonitrile core with a dimethylamino group attached. The molecular weight of this compound is 146.1891 .Chemical Reactions Analysis
The compound is known to undergo photoinduced oxidation, producing its radical cation after direct photoexcitation . It also reacts with several excited triplet photosensitizers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 146.1891 . It is a solid at room temperature . The melting point of this compound is between 110-112 degrees Celsius .Scientific Research Applications
Photophysical Studies
This compound is used in photophysical studies due to its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino group to the cyanophenyl moiety upon photo-excitation . This property is exploited to study dual fluorescence phenomena and understand the behavior of photoactive materials.
Density Functional Theory (DFT) Studies
The compound has been referenced in DFT studies to understand and predict the behavior of molecules during electronic excitation . It helps in the design of range-separated local hybrid functionals with high accuracy for triplet and charge-transfer excitations.
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 2-Amino-4-(dimethylamino)benzonitrile is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar compounds .
Future Directions
Research is ongoing into the properties and potential applications of 2-Amino-4-(dimethylamino)benzonitrile. For example, a recent study used laser flash photolysis to investigate the photoinduced, aqueous phase one-electron oxidation of the compound . This research could lead to new insights into the photophysical properties of the compound and its potential uses.
properties
IUPAC Name |
2-amino-4-(dimethylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12(2)8-4-3-7(6-10)9(11)5-8/h3-5H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSHGMMTXAGGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.